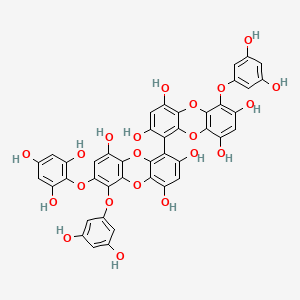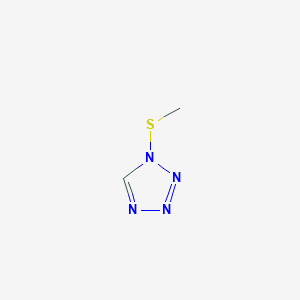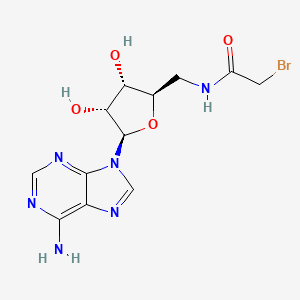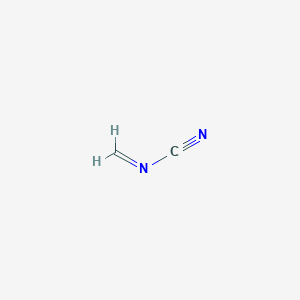
2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be related to a class of compounds known as phenols, which are aromatic compounds with one or more hydroxyl groups attached to the aromatic ring .
Synthesis Analysis
While specific synthesis methods for “2-O-(2,4,6-Trihydroxyphenyl)-6,6’-bieckol” were not found, there are general methods for synthesizing related compounds. For instance, genistein has been synthesized from 2,4,6-trihydroxyphenyl ethanone via protection of two hydroxyl substituent in triol as methoxymethyl ester .Molecular Structure Analysis
The molecular structure of related compounds involves a phenolic ring with multiple hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, the conversion of cyanidin into protocatechuic acid and 2-(2,4,6-trihydroxyphenyl)acetic acid involves hydrolytic attack of the flavylium carbon at position 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds depend on their specific structures. For example, a related compound, 1-(3-Acetyl-2,4,6-trihydroxyphenyl)-1,5-anhydro-2-O-(3,4,5-trihydroxybenzoyl)hexitol, has a molecular formula of C21H22O13 and a monoisotopic mass of 482.106049 Da .Safety And Hazards
Zukünftige Richtungen
The future directions for research on related compounds are diverse and depend on their specific structures and properties. For example, research on phenazines has focused on their potential applications in medicinal chemistry due to their wide spectrum of biological activities . Similarly, research on metal-organic frameworks (MOFs) derived from related compounds has focused on their potential applications in gas adsorption .
Eigenschaften
CAS-Nummer |
89079-38-9 |
|---|---|
Produktname |
2-O-(2,4,6-Trihydroxyphenyl)-6,6'-bieckol |
Molekularformel |
C42H26O21 |
Molekulargewicht |
866.6 g/mol |
IUPAC-Name |
4-(3,5-dihydroxyphenoxy)-9-[6-(3,5-dihydroxyphenoxy)-2,4,9-trihydroxy-7-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C42H26O21/c43-13-1-14(44)4-18(3-13)57-35-26(54)11-27(55)36-41(35)62-33-24(52)9-20(48)30(39(33)60-36)31-21(49)10-25(53)34-40(31)61-37-28(56)12-29(59-32-22(50)7-17(47)8-23(32)51)38(42(37)63-34)58-19-5-15(45)2-16(46)6-19/h1-12,43-56H |
InChI-Schlüssel |
YHMKGQNHXHEHMW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)OC9=C(C=C(C=C9O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)OC9=C(C=C(C=C9O)O)O)O)O)O)O)O)O |
Andere CAS-Nummern |
89079-38-9 |
Synonyme |
2-O-(2,4,6-trihydroxyphenyl)-6,6'-bieckol 2-TP-6,6'-bieckol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(Me3NH)8 Si2 W18 Nb6 O77] nH2O, Dimerized Keggin}](/img/structure/B1258201.png)
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B1258203.png)









![2-[(2R)-2-benzamidopropanoyl]sulfanylacetic Acid](/img/structure/B1258219.png)
![8-Oxabicyclo[3.2.1]octa-2-ene](/img/structure/B1258220.png)
